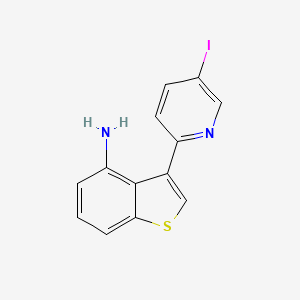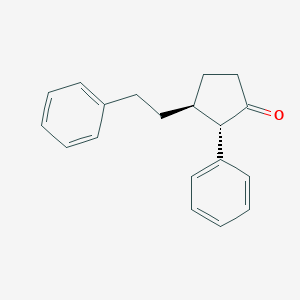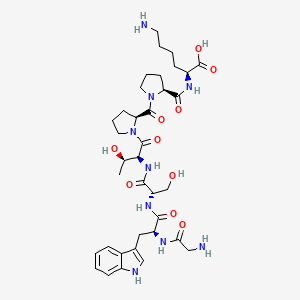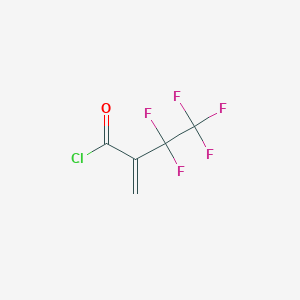![molecular formula C12H12N4O3 B14224992 Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester CAS No. 500202-18-6](/img/structure/B14224992.png)
Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a phenylamino group attached to a carbonyl group, linked to an imidazole ring, and further esterified with a methyl group. Its molecular formula is C12H12N4O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester typically involves multiple steps. One common method includes the reaction of 5-amino-1H-imidazole-4-carboxamide with phenyl isocyanate to form the intermediate compound, which is then esterified using methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of imidazole oxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester exerts its effects involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways. These interactions can modulate cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, [(phenylamino)carbonyl]-, methyl ester: Similar structure but lacks the imidazole ring.
Desmedipham: A related compound used as a herbicide, with a similar phenylcarbamoyl group.
Uniqueness
Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biochemical research.
Propiedades
Número CAS |
500202-18-6 |
|---|---|
Fórmula molecular |
C12H12N4O3 |
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
methyl N-[5-(phenylcarbamoyl)-1H-imidazol-4-yl]carbamate |
InChI |
InChI=1S/C12H12N4O3/c1-19-12(18)16-10-9(13-7-14-10)11(17)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)(H,15,17)(H,16,18) |
Clave InChI |
RGMAVYCMYWYVSO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=C(NC=N1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
![Butanamide, N-[(1S)-2-oxocycloheptyl]-](/img/structure/B14224932.png)
![1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B14224940.png)



![N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide](/img/structure/B14224965.png)

methanone](/img/structure/B14224975.png)
![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)

